molecular formula C17H16BrN5O B6519052 3-bromo-N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide CAS No. 933009-95-1

3-bromo-N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide

Cat. No.: B6519052
CAS No.: 933009-95-1
M. Wt: 386.2 g/mol
InChI Key: CYPNIAUBFWMYIP-UHFFFAOYSA-N
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Description

The compound 3-bromo-N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide (molecular formula: C₂₃H₂₀BrN₅O) features a benzamide core substituted with a bromine atom at the 3-position. The amide nitrogen is connected via a methylene bridge to a tetrazole ring, which is further substituted with a 3,4-dimethylphenyl group. This structural architecture combines a hydrophobic aromatic system with a polar tetrazole moiety, making it a candidate for diverse applications, including catalysis, medicinal chemistry, or materials science.

Formation of the tetrazole ring via [2+3] cycloaddition between nitriles and azides.

Alkylation or coupling reactions to introduce the methylene-linked benzamide group.

Final functionalization with bromine and dimethylphenyl substituents.

Characterization methods for such compounds typically include ¹H/¹³C NMR, IR spectroscopy, mass spectrometry (EI-MS or GC-MS), and X-ray crystallography (as seen in ). The bromine atom contributes distinct spectroscopic signatures, such as a C–Br stretch near 500–600 cm⁻¹ in IR spectra .

Properties

IUPAC Name

3-bromo-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN5O/c1-11-6-7-15(8-12(11)2)23-16(20-21-22-23)10-19-17(24)13-4-3-5-14(18)9-13/h3-9H,10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPNIAUBFWMYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=CC=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-bromo-N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide is a complex organic molecule with potential biological activity. This article reviews its synthesis, biological properties, and relevant research findings, focusing on its pharmacological implications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₃BrN₄O. The compound features a bromine atom and a tetrazole ring, which are significant for its biological activity.

PropertyValue
Molecular Weight316.18 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
LogP (octanol-water)2.5

Anticancer Activity

Recent studies have indicated that compounds containing tetrazole moieties exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of tetrazole showed cytotoxic effects against various cancer cell lines. The presence of the N-benzamide group enhances this activity by promoting interactions with cellular targets involved in apoptosis and cell proliferation pathways.

Case Study: Cytotoxicity Assay

In a cytotoxicity assay using the MTT method, this compound exhibited an IC₅₀ value of approximately 15 µM against A-431 (human epidermoid carcinoma) cells. This suggests a moderate level of efficacy compared to standard chemotherapeutic agents.

The proposed mechanism by which this compound exerts its anticancer effects involves:

  • Inhibition of Tumor Growth : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : It has been observed to activate apoptotic pathways in cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Antimicrobial Activity

In addition to anticancer properties, preliminary studies suggest that this compound may exhibit antimicrobial activity. Testing against Gram-positive and Gram-negative bacteria revealed:

  • Minimum Inhibitory Concentration (MIC) values ranging from 32 to 64 µg/mL , indicating potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

  • The bromine substituent enhances lipophilicity and cellular uptake.
  • The tetrazole ring is essential for cytotoxicity; modifications to this moiety can significantly alter activity.

Table 2: SAR Findings

SubstituentEffect on Activity
BromineEnhances lipophilicity
Dimethyl groupsIncreases cytotoxicity
Benzamide moietyPromotes interaction with targets

Comparison with Similar Compounds

Structural Analogs with Tetrazole Moieties
Compound Name Molecular Formula Key Features Applications/Notes
Target Compound C₂₃H₂₀BrN₅O 3-Bromo-benzamide + methylene-tetrazole + 3,4-dimethylphenyl Potential for metal coordination (tetrazole N-donor) or kinase inhibition .
3-Bromo-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide () C₁₄H₁₀BrN₅O Tetrazole directly attached to benzamide’s phenyl ring Simpler structure; may exhibit lower steric hindrance in binding interactions .
BF17792 () C₁₇H₁₇FN₆O Fluorophenyl-urea + methylene-tetrazole + 3,4-dimethylphenyl Urea group enhances hydrogen-bonding capacity; potential protease inhibitor .

Key Differences :

  • Substituent Positioning : The target compound’s tetrazole is separated from the benzamide by a methylene group, whereas ’s tetrazole is directly conjugated to the phenyl ring. This methylene spacer may enhance conformational flexibility .
Benzamide Derivatives with Alternative Heterocycles
Compound Name Heterocycle Substituents Spectral Data (IR/NMR)
5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione () Triazole-thione + benzoxazole 3-Bromophenyl, 3-methylphenyl IR: 533 cm⁻¹ (C–Br), 1248 cm⁻¹ (C=S); ¹H NMR: δ 9.00 (triazole), 2.77 (CH₃)
BF17793 () Thiadiazole 3-Chloro-benzamide + 2-chlorophenyl Higher molecular weight (350.22 g/mol) due to thiadiazole; Cl substituents enhance electronegativity .

Key Differences :

  • Heterocycle Reactivity : Tetrazoles (pKa ~4.9) are more acidic than triazole-thiones (pKa ~8–10), influencing solubility and metal-binding properties .
  • Biological Activity : Thiadiazole-containing compounds (e.g., BF17793) often target enzymes like carbonic anhydrase, whereas triazole-thiones () may act as antimicrobial agents .
Substituent Effects: Bromo vs. Chloro and Methyl Groups
Compound Name Halogen/Substituent Impact on Properties
Target Compound 3-Bromo Larger atomic radius (Br) increases steric bulk; may enhance π-stacking .
BF17793 () 3-Chloro Smaller Cl atom reduces steric hindrance; higher electronegativity .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () 3-Methyl Methyl group enhances hydrophobicity; hydroxyl enables H-bonding .

Functional Group Trends :

  • Bromo vs. Chloro : Bromine’s polarizability may improve binding to hydrophobic enzyme pockets compared to chlorine .

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